

(D-Phe11)-Neurotensin: A Technical Guide to Receptor Binding Affinity and Selectivity

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Compound of Interest		
Compound Name:	(D-Phe11)-Neurotensin	
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Introduction

Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and periphery through its interaction with three distinct receptor subtypes: NTS1, NTS2, and NTS3 (also known as sortilin). The development of stable and selective neurotensin analogs is a key objective in drug discovery for targeting conditions such as pain, schizophrenia, and cancer. This technical guide provides an in-depth overview of the receptor binding characteristics of **(D-Phe11)-Neurotensin**, a synthetic analog of neurotensin. This guide will cover its binding affinity and selectivity for the neurotensin receptors, detail the experimental protocols used to determine these parameters, and visualize the associated signaling pathways.

(D-Phe11)-Neurotensin: Enhanced In Vivo Potency

Substitution of the L-tyrosine at position 11 of the neurotensin peptide with a D-phenylalanine residue results in the analog (D-Phe11)-Neurotensin. This modification confers a significant advantage in vivo by making the peptide resistant to degradation by brain peptidases.[1] This increased metabolic stability leads to a higher in vivo potency compared to the native neurotensin peptide.[1][2] While direct comparative in vitro binding affinity data for (D-Phe11)-Neurotensin is not extensively tabulated in the literature, the enhanced biological activity observed in vivo underscores its significance as a research tool and potential therapeutic lead.



Data Presentation: Receptor Binding Affinities

Comprehensive quantitative data on the binding affinity of **(D-Phe11)-Neurotensin** across all three neurotensin receptor subtypes is not readily available in a single comparative study. However, to provide a framework for comparison, the following table summarizes the binding affinities of native neurotensin and other relevant analogs for the high-affinity NTS1 and lower-affinity NTS2 receptors. It is important to note that modifications at position 11 can significantly impact selectivity between NTS1 and NTS2.[3]

Compound	NTS1 Ki (nM)	NTS2 Ki (nM)	Selectivity (NTS1/NTS2)
Neurotensin (NT)	~0.1 - 1.0	~1 - 10	~0.1
Neurotensin (8-13)	0.24 ± 0.024	1.2 ± 0.17	0.20[3]
[D-Tyr11]-NT	Potent in vivo[2]	Data not available	Data not available
(D-Phe11)-NT	Potent in vivo[1][2]	Data not available	Data not available
JMV 449	~1	~100	~0.01
SR 48692 (antagonist)	~1-10	>1000	>100

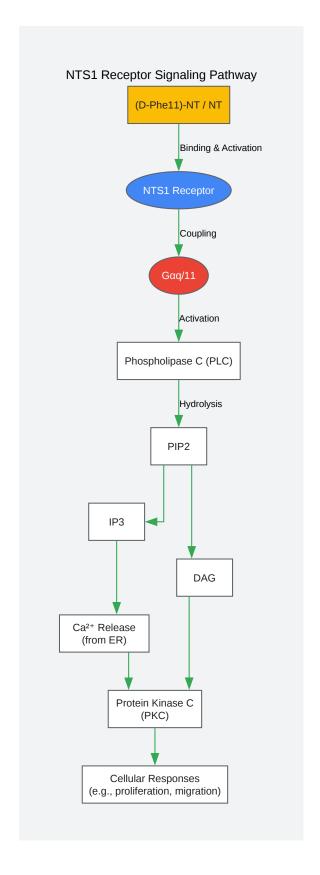
Note: The binding affinities are approximate values compiled from various sources and may vary depending on the experimental conditions.

Binding to NTS3 (Sortilin) is a more complex process. Sortilin is a type I membrane protein that functions as a co-receptor for neurotensin and other neuropeptides. The binding of neurotensin to sortilin is involved in cellular trafficking and signaling, but quantitative binding affinity data for **(D-Phe11)-Neurotensin** at this receptor is not well-documented in the literature.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

To elucidate the functional consequences of ligand binding, it is crucial to understand the downstream signaling cascades. Additionally, a clear experimental workflow is essential for reproducible binding affinity determination.

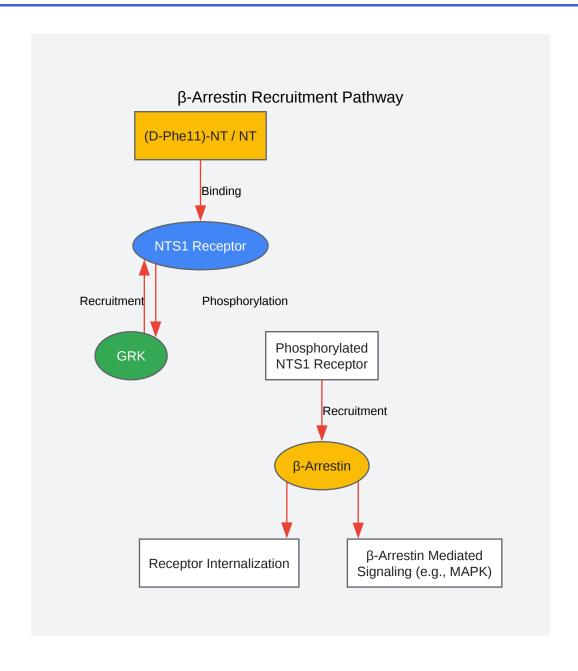




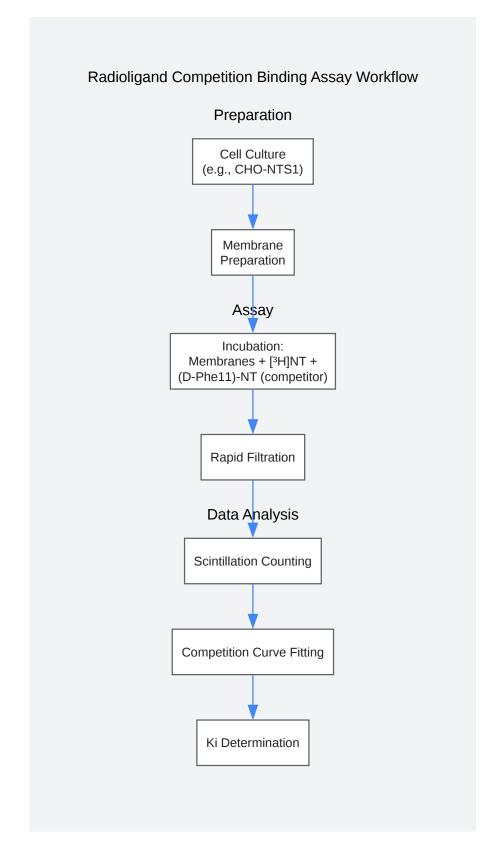
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NTS1 Receptor G-protein signaling cascade.









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